molecular formula C20H12BrF3N4OS B11265079 3-(4-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

3-(4-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

Cat. No.: B11265079
M. Wt: 493.3 g/mol
InChI Key: UIVJCBZKSQUBNB-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a trifluoromethylphenyl group, and a pyridazine ring. Its multifaceted structure makes it a valuable subject for studies in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine typically involves multiple steps, starting with the preparation of the individual components. The bromophenyl and trifluoromethylphenyl groups are synthesized separately and then coupled with the pyridazine ring through a series of reactions. Common reagents used in these reactions include brominating agents, trifluoromethylating agents, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(4-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development .

Properties

Molecular Formula

C20H12BrF3N4OS

Molecular Weight

493.3 g/mol

IUPAC Name

5-[[6-(4-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C20H12BrF3N4OS/c21-15-7-3-12(4-8-15)16-9-10-18(27-26-16)30-11-17-25-19(28-29-17)13-1-5-14(6-2-13)20(22,23)24/h1-10H,11H2

InChI Key

UIVJCBZKSQUBNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br)C(F)(F)F

Origin of Product

United States

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